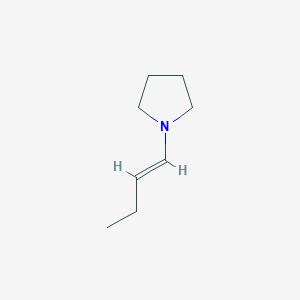![molecular formula C27H18N3Na3O10S3 B077316 Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 10359-95-2](/img/structure/B77316.png)
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate, commonly known as Acid Orange 7, is a synthetic azo dye that is widely used in various industries such as textiles, food, and cosmetics. It is a water-soluble compound that has a bright orange color and is widely used as a pH indicator.
Wissenschaftliche Forschungsanwendungen
Acid Orange 7 is widely used in scientific research as a pH indicator and a staining agent for biological samples. It is also used as a model compound for studying the adsorption and degradation of azo dyes in the environment. Acid Orange 7 has been used in various studies to investigate the toxicity and genotoxicity of azo dyes on different organisms.
Wirkmechanismus
The mechanism of action of Acid Orange 7 involves the formation of a complex between the dye and the substrate. The dye molecules bind to the substrate through hydrogen bonding and electrostatic interactions, resulting in a change in color. Acid Orange 7 is also known to interact with DNA and cause DNA damage.
Biochemische Und Physiologische Effekte
Acid Orange 7 has been shown to have toxic effects on various organisms, including humans. It has been found to induce oxidative stress, DNA damage, and cell death in different cell types. Acid Orange 7 has also been shown to have carcinogenic and mutagenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Acid Orange 7 is a widely used dye in laboratory experiments due to its water-solubility and bright color. It is also relatively cheap and easy to obtain. However, it has some limitations, including its potential toxicity and mutagenicity, which can affect the results of experiments.
Zukünftige Richtungen
There is a need for further research on Acid Orange 7 to understand its mechanisms of toxicity and genotoxicity. Future studies should focus on the development of safer alternatives to Acid Orange 7 that can be used in laboratory experiments. There is also a need to investigate the environmental impact of Acid Orange 7 and other azo dyes and develop methods for their removal from wastewater.
Synthesemethoden
Acid Orange 7 is synthesized by coupling 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid with p-toluidine followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and isolating the dye by filtration and drying.
Eigenschaften
CAS-Nummer |
10359-95-2 |
|---|---|
Produktname |
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate |
Molekularformel |
C27H18N3Na3O10S3 |
Molekulargewicht |
709.6 g/mol |
IUPAC-Name |
trisodium;4-hydroxy-5-[[4-(4-methylanilino)-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H21N3O10S3.3Na/c1-15-5-7-17(8-6-15)28-22-10-9-21(20-3-2-4-25(27(20)22)43(38,39)40)29-30-23-13-18(41(32,33)34)11-16-12-19(42(35,36)37)14-24(31)26(16)23;;;/h2-14,28,31H,1H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZOKXMSGXPKIEIL-UHFFFAOYSA-K |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
10359-95-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



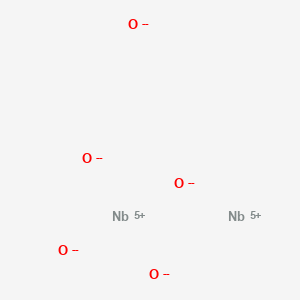
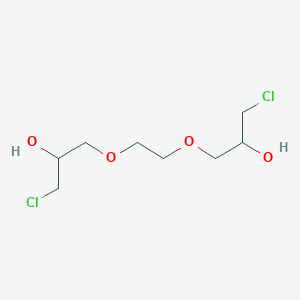
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
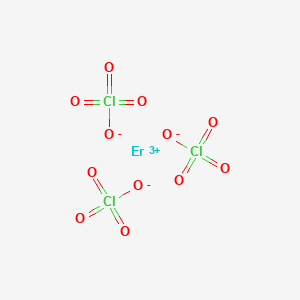
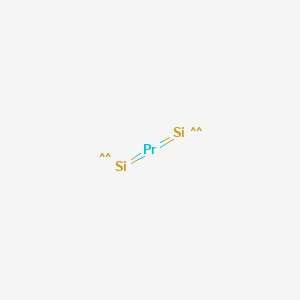
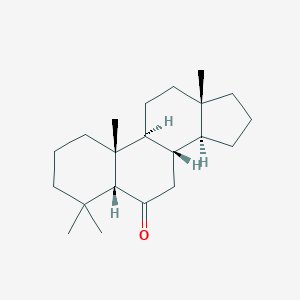
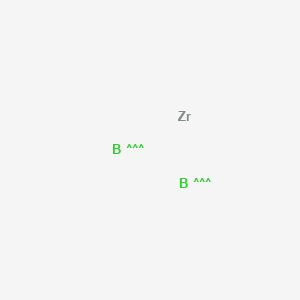
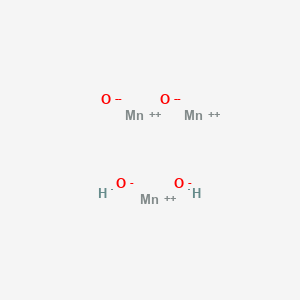

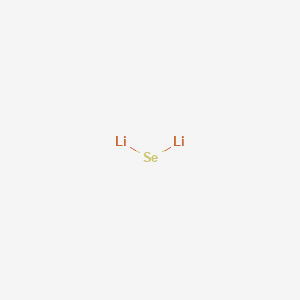
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

